molecular formula C9H9Br2FO2 B12541869 Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- CAS No. 861928-18-9

Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-

Katalognummer: B12541869
CAS-Nummer: 861928-18-9
Molekulargewicht: 327.97 g/mol
InChI-Schlüssel: KVMAEJHRDCUBCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-: is an organic compound with the molecular formula C9H9Br2FO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- typically involves the bromination of a suitable benzene derivative followed by the introduction of the fluorine and dimethoxymethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, fluorinating agents, and methoxymethylating agents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and methoxymethylation. These processes are carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: In the industrial sector, Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

  • Benzene, 1,4-dibromo-2-methyl-
  • Benzene, 1-bromo-2,4-dimethoxy-
  • 1,4-Dibromo-2,5-dimethoxybenzene

Comparison:

  • Benzene, 1,4-dibromo-2-methyl- lacks the fluorine and methoxymethyl groups, making it less reactive in certain substitution reactions.
  • Benzene, 1-bromo-2,4-dimethoxy- has a similar structure but lacks the second bromine atom and the fluorine atom, affecting its reactivity and applications.
  • 1,4-Dibromo-2,5-dimethoxybenzene has two methoxy groups instead of the methoxymethyl group, which can influence its chemical behavior and interactions.

Uniqueness: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is unique due to the presence of both bromine and fluorine atoms along with the methoxymethyl group. This combination of functional groups provides distinct reactivity and makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

861928-18-9

Molekularformel

C9H9Br2FO2

Molekulargewicht

327.97 g/mol

IUPAC-Name

1,4-dibromo-2-(dimethoxymethyl)-3-fluorobenzene

InChI

InChI=1S/C9H9Br2FO2/c1-13-9(14-2)7-5(10)3-4-6(11)8(7)12/h3-4,9H,1-2H3

InChI-Schlüssel

KVMAEJHRDCUBCT-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=C(C=CC(=C1F)Br)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.